molecular formula C15H12N2O2 B2939791 (Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 196873-86-6

(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No. B2939791
CAS RN: 196873-86-6
M. Wt: 252.273
InChI Key: GSHOWOVDVQOHCN-UHFFFAOYSA-N
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Description

(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide, also known as BFA, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a synthetic compound that is used in various biological and biochemical studies, including cell biology, immunology, and cancer research.

Scientific Research Applications

Antiviral Activity

A study identified a structurally similar compound, SBI-0090799, which inhibits Zika virus (ZIKV) replication by blocking the formation of the membranous replication compartment. This discovery underscores the potential of enamide compounds in developing treatments for viral infections like Zika, showcasing the importance of chemical scaffolds in antiviral research (Riva et al., 2021).

Synthetic Chemistry Applications

Enamides, including compounds similar to "(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide," are pivotal in synthetic chemistry for producing geometrically defined enamides with high selectivity. These compounds serve as bioactive pharmacophores in natural products and are increasingly utilized in asymmetric synthesis for incorporating nitrogen functionality. This highlights their versatility and importance in the synthesis of complex molecules (Trost, Cregg, & Quach, 2017).

Material Science

The compound and its derivatives have applications in material science, particularly in the synthesis of functional polymers and polyamides. For instance, N-substituted maleimide adducts of furan, related to the enamide family, are utilized in the reverse Diels-Alder reaction to produce maleimides, which are critical in developing high-performance materials (Narita, Teramoto, & Okawara, 1971).

Photocatalysis

Research on heterojunctions like Cu2O/TiO2 and Bi2O3/TiO2, which absorb a significant portion of visible light, indicates the potential for photocatalytic applications, including water decontamination. Although not directly involving "(Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide," this research underscores the broader utility of furan derivatives in environmental applications (Bessekhouad, Robert, & Weber, 2005).

properties

IUPAC Name

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHOWOVDVQOHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide

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